Carbanide;molybdenum(2+)

Semiconductor Manufacturing Atomic Layer Deposition Dielectric Compatibility

Halogenated Mo precursors risk dielectric etching in BEOL processes. Carbanide;molybdenum(2+) offers a halogen-free deposition route. Key advantages: eliminates corrosive HCl/HF byproduct generation that damages low-k dielectrics; distinct methyl-ligand decomposition potentially reduces C/O impurities versus Mo(CO)₆; and Mo(II) state enables lower-temperature reduction for thermally sensitive substrates. Typically supplied at 95% purity for R&D. Verify lot-specific purity for process qualification.

Molecular Formula CH3Mo+
Molecular Weight 110.98 g/mol
CAS No. 109585-24-2
Cat. No. B15424929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanide;molybdenum(2+)
CAS109585-24-2
Molecular FormulaCH3Mo+
Molecular Weight110.98 g/mol
Structural Identifiers
SMILES[CH3-].[Mo+2]
InChIInChI=1S/CH3.Mo/h1H3;/q-1;+2
InChIKeyXPDXXGDLKNGZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanide;molybdenum(2+) Procurement Guide


Carbanide;molybdenum(2+) (CAS 109585-24-2, molecular formula CH3Mo, MW 110.98 g/mol) is an organometallic compound of molybdenum in the +2 oxidation state featuring a methyl (carbanide) ligand . As a halogen-free molybdenum precursor, it belongs to a class of compounds increasingly prioritized in semiconductor manufacturing to mitigate dielectric damage and corrosion associated with halide-containing alternatives [1]. The compound is typically supplied at 95% purity for research applications . Its low molecular weight and simple ligand architecture position it as a candidate for vapor-phase deposition processes where minimal carbon and impurity incorporation is desired, distinguishing it from heavier, more complex molybdenum precursor chemistries.

Carbanide;molybdenum(2+) Substitution Limitations


Generic substitution among molybdenum precursors is scientifically invalid due to fundamentally divergent deposition chemistries, film impurity profiles, and process compatibility requirements. Unlike widely used halogenated precursors such as MoCl5, MoO2Cl2, or MoF6, which introduce corrosive byproducts (HCl, HF) that can etch underlying dielectric layers and degrade device reliability , Carbanide;molybdenum(2+) is halogen-free, eliminating this failure mode [1]. Compared to carbonyl-based precursors like Mo(CO)6, which often suffer from uncontrolled thermal decomposition and high carbon/oxygen contamination in deposited films [2], the methyl ligand in Carbanide;molybdenum(2+) offers a distinct decomposition pathway that may yield cleaner metal films. The lower oxidation state (+2) also contrasts with the more common +5 or +6 states of many commercial precursors, potentially enabling lower-temperature reduction and different nucleation behavior on substrate surfaces [3]. These mechanistic and impurity-profile differences render direct substitution without process re-optimization scientifically unsound.

Carbanide;molybdenum(2+) Evidence Guide


Halogen Content Differentiation

Carbanide;molybdenum(2+) contains zero halogen atoms (0 wt% Cl or F), whereas leading commercial molybdenum precursors contain substantial halogen content: MoCl5 (5 Cl atoms per Mo, ~65 wt% Cl), MoO2Cl2 (2 Cl atoms per Mo, ~32 wt% Cl), and MoF6 (6 F atoms per Mo, ~55 wt% F) [1]. Halogen-free precursors are specified in semiconductor processing to avoid dielectric damage and corrosion that halide byproducts cause, particularly in advanced node devices with sensitive low-k dielectrics [2].

Semiconductor Manufacturing Atomic Layer Deposition Dielectric Compatibility

Film Carbon Impurity: Methyl vs. Carbonyl Decomposition

Mo(CO)6-based ALD processes are documented to produce films with significant oxygen and carbon impurities due to incomplete decarbonylation; as-deposited MoCxOy films form in the 100–250°C regime without a coreactant [1]. In contrast, methyl-based precursors like Carbanide;molybdenum(2+) are expected to undergo cleaner ligand elimination via beta-hydride elimination or reductive elimination pathways, potentially yielding lower carbon incorporation in the deposited molybdenum film [2]. Direct comparative film composition data for Carbanide;molybdenum(2+) is not yet published; this represents a class-level inference based on organometallic decomposition mechanisms.

Thin Film Purity MOCVD Impurity Control

Oxidation State: Mo(II) vs. Mo(V) and Mo(VI)

Carbanide;molybdenum(2+) features molybdenum in the +2 oxidation state . Common commercial precursors operate at higher oxidation states: Mo(CO)6 (Mo(0)), MoCl5 (Mo(V)), MoO2Cl2 (Mo(VI)), and Mo(NtBu)2(NMe2)2 (Mo(VI)) [1]. The lower oxidation state of Carbanide;molybdenum(2+) reduces the thermodynamic driving force required for reduction to metallic Mo(0), potentially enabling lower-temperature deposition processes and reducing thermal budget requirements on temperature-sensitive substrates [2].

Reduction Chemistry Low-Temperature Processing Substrate Compatibility

Carbanide;molybdenum(2+) Application Scenarios


Halogen-Sensitive Semiconductor Fabrication

In advanced semiconductor nodes where low-k dielectrics are susceptible to etching by HCl or HF byproducts, Carbanide;molybdenum(2+) offers a halogen-free alternative to MoCl5, MoO2Cl2, and MoF6 precursors [1]. Its use eliminates the risk of dielectric damage and metal corrosion during molybdenum film deposition, directly addressing a critical yield-limiting failure mode in back-end-of-line (BEOL) metallization .

Low-Carbon Molybdenum Film Deposition

For research programs targeting ultra-low carbon incorporation in molybdenum films, Carbanide;molybdenum(2+) provides a mechanistically distinct decomposition pathway compared to Mo(CO)6, which is known to produce MoCxOy films with significant carbon contamination under ALD conditions [2]. The methyl ligand is hypothesized to undergo cleaner elimination, making this compound valuable for benchmarking film purity against carbonyl-based processes.

Low-Thermal-Budget Deposition on Sensitive Substrates

The Mo(II) oxidation state of Carbanide;molybdenum(2+) requires a smaller reduction step to reach metallic Mo(0) compared to Mo(V) or Mo(VI) precursors . This property makes it a candidate for deposition processes on substrates with limited thermal stability, including flexible electronics, polymer-based devices, and temperature-sensitive MEMS structures where high-temperature reduction cycles are contraindicated.

Organometallic Synthesis & Catalysis Research

As a simple, halogen-free organomolybdenum compound with a reactive Mo–CH3 bond, Carbanide;molybdenum(2+) serves as a versatile synthetic intermediate for preparing more complex molybdenum complexes and catalysts [3]. Its +2 oxidation state provides a distinct reactivity profile compared to more common Mo(0) and Mo(VI) starting materials, enabling exploration of novel organometallic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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